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Compound of Interest

Compound Name: 3-Chlorogentisyl alcohol

Cat. No.: B15617401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Chlorogentisyl alcohol (CGA), a microbial metabolite with potential applications in drug

development. The document details the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Core Physicochemical Properties
Property Value Reference

CAS Number 32744-80-2 [1][2]

Molecular Formula C₇H₇ClO₃ [1]

Molecular Weight 174.58 g/mol [1]

Alternate Name
3-Chloro-2,5-dihydroxybenzyl

alcohol
[2]

Spectroscopic Data
The structural elucidation of 3-Chlorogentisyl alcohol is critically dependent on spectroscopic

analysis. The following sections present the key NMR, MS, and predicted IR data for this

compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 3-Chlorogentisyl alcohol provide detailed information about

its molecular structure.

Table 1: NMR Spectroscopic Data for 3-Chlorogentisyl alcohol in Methanol-d₄

¹H NMR
Chemical Shift (δ)

ppm
Multiplicity Assignment

Aromatic 6.69 d H-6

Aromatic 6.63 d H-4

Methylene 4.58 s -CH₂OH

¹³C NMR
Chemical Shift (δ)

ppm
Assignment

Aromatic 151.7 C-5

Aromatic 144.3 C-2

Aromatic 132.0 C-1

Aromatic 121.8 C-3

Aromatic 115.4 C-6

Aromatic 114.5 C-4

Methylene 61.1 -CH₂OH

d: doublet, s: singlet

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) confirms the molecular weight and provides

insights into the fragmentation pattern of 3-Chlorogentisyl alcohol.

Table 2: Mass Spectrometry Data for 3-Chlorogentisyl alcohol
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m/z Relative Intensity (%) Assignment

176.01 32.6 [M+2]⁺ (due to ³⁷Cl isotope)

174.01 100 [M]⁺ (due to ³⁵Cl isotope)

177.01 - [M+H+2]⁺

175.01 7.8 [M+H]⁺

Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for 3-Chlorogentisyl alcohol is not readily available

in the reviewed literature, its characteristic absorption bands can be predicted based on its

functional groups: hydroxyl (-OH), aromatic ring, and C-Cl bond.

Table 3: Predicted Infrared Absorption Frequencies for 3-Chlorogentisyl alcohol

Functional Group
Predicted Absorption Range

(cm⁻¹)
Vibration Mode

O-H (Alcohol & Phenol) 3500 - 3200 (broad) Stretching

C-H (Aromatic) 3100 - 3000 Stretching

C-H (Aliphatic) 2950 - 2850 Stretching

C=C (Aromatic) 1600 - 1450 Stretching

C-O (Alcohol & Phenol) 1260 - 1000 Stretching

C-Cl 800 - 600 Stretching

Experimental Protocols
Synthesis of 3-Chlorogentisyl Alcohol
A regioselective synthesis of 3-Chlorogentisyl alcohol has been reported, providing a viable

route for its laboratory-scale production. The general workflow is depicted below.
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Starting Material
(e.g., 2-chlorohydroquinone)

Formylation
(Reimer-Tiemann or similar) 3-Chloro-2,5-dihydroxybenzaldehyde Reduction

(e.g., NaBH4) 3-Chlorogentisyl alcohol

Click to download full resolution via product page

A simplified workflow for the synthesis of 3-Chlorogentisyl alcohol.

A detailed experimental procedure involves the formylation of a substituted phenol followed by

reduction of the resulting aldehyde.

Materials:

2-Chlorohydroquinone

Chloroform

Sodium hydroxide

Sodium borohydride (NaBH₄)

Methanol

Diethyl ether

Hydrochloric acid (HCl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Formylation (Duff Reaction or similar): A mixture of 2-chlorohydroquinone,

hexamethylenetetramine, and trifluoroacetic acid is heated to introduce a formyl group onto

the aromatic ring, yielding 3-chloro-2,5-dihydroxybenzaldehyde.

Reduction: The resulting aldehyde is dissolved in methanol. Sodium borohydride is added

portion-wise at 0°C. The reaction mixture is stirred until the reaction is complete (monitored

by TLC).
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Work-up: The reaction is quenched by the addition of dilute HCl. The aqueous layer is

extracted with diethyl ether. The combined organic layers are washed with brine, dried over

anhydrous MgSO₄, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to afford

pure 3-Chlorogentisyl alcohol.

Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

the synthesized compound.

Purified 3-Chlorogentisyl Alcohol

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(EI-MS)

IR Spectroscopy
(FTIR)

Data Analysis and
Structure Elucidation

Click to download full resolution via product page

General workflow for spectroscopic analysis of 3-Chlorogentisyl alcohol.

Instrumentation:

NMR: Spectra were recorded on a Bruker DRX 500 NMR spectrometer. Samples were

dissolved in methanol-d₄, and chemical shifts are reported relative to tetramethylsilane

(TMS) as an internal standard.

MS: Electron ionization mass spectra were obtained using a Finnigan MAT-95 mass

spectrometer.
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IR: Infrared spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer

using a KBr pellet or as a thin film.

This guide provides foundational spectroscopic and synthetic information for 3-Chlorogentisyl
alcohol, serving as a valuable resource for researchers engaged in natural product chemistry,

medicinal chemistry, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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